N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide
Description
N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide is a heterocyclic compound that features a thiazole ring and a triazole ring. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry . The presence of fluorine atoms in the phenyl ring can significantly influence the compound’s biological activity and stability .
Properties
IUPAC Name |
N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N5OS/c1-20-11(5-16-19-20)12(21)18-13-17-10(6-22-13)8-4-7(14)2-3-9(8)15/h2-6H,1H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYQIEUSGYXCKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide typically involves the formation of the thiazole and triazole rings followed by their coupling. One common method involves the reaction of 2,5-difluoroaniline with thiourea to form the thiazole ring . This intermediate can then be reacted with various reagents to introduce the triazole ring and the carboxamide group .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, specific catalysts, and controlled temperature environments to ensure the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the positions on the thiazole and triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to the desired biological effects . The presence of the fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug that also contains a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide is unique due to the presence of both thiazole and triazole rings, as well as the fluorine atoms on the phenyl ring. These features can enhance its biological activity and stability compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
